molecular formula C9H5BrClN3 B12826602 2-Bromo-4-chloro-6-phenyl-1,3,5-triazine

2-Bromo-4-chloro-6-phenyl-1,3,5-triazine

Cat. No.: B12826602
M. Wt: 270.51 g/mol
InChI Key: JCUVCNFMIVSZOZ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-phenyl-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to the triazine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-phenyl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride. The process begins with the reaction of cyanuric chloride with bromine and chlorine sources under controlled conditions. The phenyl group is introduced through a subsequent reaction with phenyl magnesium bromide (Grignard reagent) or phenyl lithium .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from readily available precursors like cyanuric chloride. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient substitution and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Comparison: 2-Bromo-4-chloro-6-phenyl-1,3,5-triazine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for further functionalization. Compared to its analogs, it offers a broader range of chemical transformations and applications, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-bromo-4-chloro-6-phenyl-1,3,5-triazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUVCNFMIVSZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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